N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a structurally complex molecule featuring:
- A quinolin-4-one core substituted with a 4-ethylbenzenesulfonyl group at position 2.
- An acetamide linker at position 1 of the quinolinone, connected to a 3-chloro-4-fluorophenyl moiety.
Its synthesis likely follows routes analogous to other sulfonamide-containing acetamides, involving condensation reactions and sulfonylation steps .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4S/c1-2-16-7-10-18(11-8-16)34(32,33)23-14-29(22-6-4-3-5-19(22)25(23)31)15-24(30)28-17-9-12-21(27)20(26)13-17/h3-14H,2,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNMAVGJDDPGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be introduced via sulfonylation, using ethylbenzenesulfonyl chloride and a suitable base.
Attachment of the Chloro-fluorophenyl Group: The chloro-fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, using 3-chloro-4-fluoroaniline and appropriate reaction conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate quinoline derivative with chloroacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to disease progression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Features and Modifications
The target compound is compared to five analogues (Table 1), focusing on substituent effects and molecular properties.
Substituent Effects on Physicochemical Properties
a) Sulfonyl vs. Thioether Linkers
- The target compound’s 4-ethylbenzenesulfonyl group enhances lipophilicity compared to the unsubstituted benzenesulfonyl in ’s analogue . Ethyl groups may improve membrane permeability but reduce aqueous solubility.
b) Aryl Substituent Variations
- The 3-chloro-4-fluorophenyl group in the target compound provides a unique electronic profile due to the combined electron-withdrawing effects of Cl and F. This contrasts with the 3-methylphenyl group in ’s analogue, which increases steric bulk but reduces polarity .
- In ’s thiazole derivative (Compound 14), the same aryl group is attached to a thiazole core, likely shifting biological activity toward kinase inhibition (common for thiazoles) .
c) Core Heterocycle Modifications
- Quinolin-4-one vs.
- Pyrazolone and Thiazole Cores: These structures ( and ) diverge significantly from the quinolinone scaffold, emphasizing the role of core heterocycles in determining target selectivity .
Crystallographic and Conformational Insights
- highlights that dihedral angles between aromatic rings (e.g., 54.8°–77.5°) influence intermolecular interactions and crystal packing. The target compound’s 4-ethylbenzenesulfonyl group may impose distinct torsional constraints, affecting its solid-state stability and solubility .
- Bond length variations in analogous acetamides (e.g., C1–C2: 1.501 Å vs. 1.53 Å in ) suggest subtle conformational differences that could impact ligand-receptor binding .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₆H₁₄ClFN₂O₂S
- Molecular Weight : 352.8 g/mol
- Functional Groups : Chloro-substituted phenyl group, acetamide group, and a dihydroquinoline moiety.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating various diseases.
- Receptor Modulation : It may interact with certain receptors, modulating their activity and leading to therapeutic effects.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Inhibition | Specific enzyme targets identified |
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial activity of structurally related compounds and found significant inhibition against various bacterial strains. The findings suggest that modifications in the sulfonamide group can enhance antimicrobial efficacy.
-
Anti-inflammatory Research :
- Another study focused on compounds with similar quinoline structures and reported their ability to reduce pro-inflammatory cytokines in vitro. This positions this compound as a potential candidate for further exploration in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
